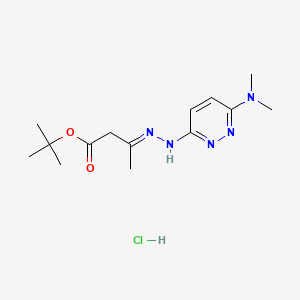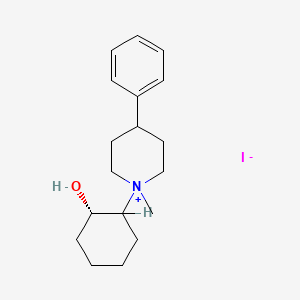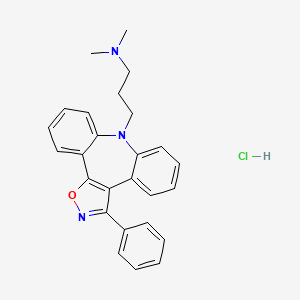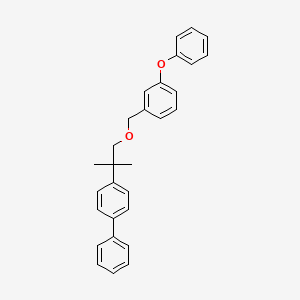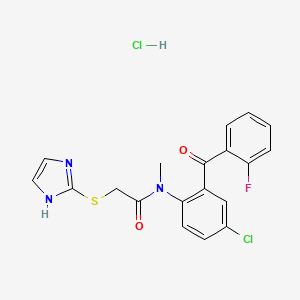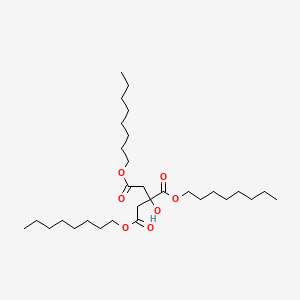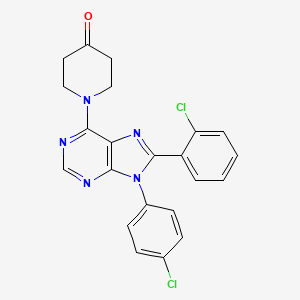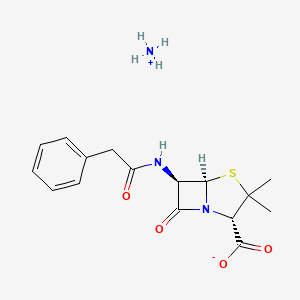
Penicillin G ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penicillin G ammonium, also known as benzylpenicillin ammonium, is a natural penicillin antibiotic derived from the Penicillium fungi. It is a member of the β-lactam antibiotic family and is widely used to treat a variety of bacterial infections, particularly those caused by gram-positive organisms. This compound is known for its effectiveness in treating infections such as pneumonia, strep throat, syphilis, and meningitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin G ammonium is synthesized through the fermentation of Penicillium chrysogenum in a controlled environment. The process involves the following steps:
Fermentation: Penicillium chrysogenum is cultured in a medium containing nutrients such as glucose, lactose, and corn steep liquor.
Extraction: After fermentation, the penicillin is extracted from the broth using solvents such as butyl acetate or amyl acetate.
Purification: The extracted penicillin is then purified through crystallization and filtration to obtain pure penicillin G.
Conversion to Ammonium Salt: The purified penicillin G is reacted with ammonium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification processes are optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: Penicillin G ammonium undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: The β-lactam ring of this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acids or bases under controlled conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Substitution: Nucleophiles such as amines or alcohols are commonly used in substitution reactions.
Major Products Formed:
6-Aminopenicillanic Acid (6-APA): A key intermediate for the synthesis of other penicillin derivatives.
Various Semi-Synthetic Penicillins: Formed through substitution reactions.
Scientific Research Applications
Penicillin G ammonium has a wide range of applications in scientific research, including:
Mechanism of Action
Penicillin G ammonium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes cell lysis and death . The primary molecular targets are the PBPs, and the pathway involved is the inhibition of peptidoglycan synthesis .
Comparison with Similar Compounds
Penicillin V: Another natural penicillin with similar antibacterial properties but more stable in acidic conditions.
Ampicillin: A semi-synthetic penicillin with a broader spectrum of activity.
Amoxicillin: A semi-synthetic penicillin with improved oral bioavailability.
Uniqueness: Penicillin G ammonium is unique in its high effectiveness against gram-positive bacteria and its rapid action when administered parenterally. Unlike penicillin V, it is not stable in acidic conditions and is therefore not suitable for oral administration .
Properties
CAS No. |
75333-20-9 |
|---|---|
Molecular Formula |
C16H21N3O4S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
azanium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.H3N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1H3/t11-,12+,14-;/m1./s1 |
InChI Key |
VTHLIEZHKMGTTK-LQDWTQKMSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



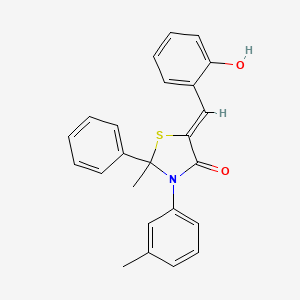
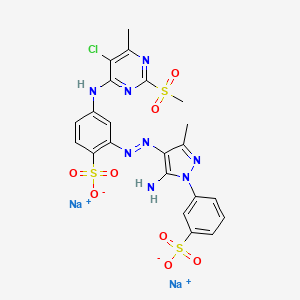
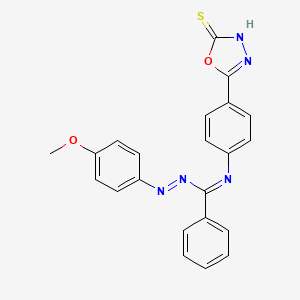
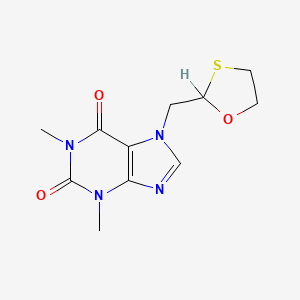
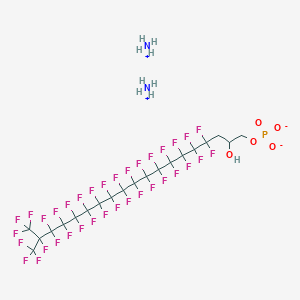
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
